1,4-Diethyl 2,2-difluoro-3-methylbutanedioate is an organic compound characterized by the presence of two ethyl groups and two fluorine atoms attached to a butanedioate backbone. This compound falls under the category of difluorinated esters, which are notable for their applications in medicinal chemistry and material science due to their unique chemical properties.
1,4-Diethyl 2,2-difluoro-3-methylbutanedioate is classified as:
The synthesis of 1,4-diethyl 2,2-difluoro-3-methylbutanedioate typically involves the following steps:
1,4-Diethyl 2,2-difluoro-3-methylbutanedioate can participate in various chemical reactions:
The reactivity of this compound is influenced by the presence of fluorine atoms, which can stabilize carbanions formed during nucleophilic substitution reactions. The reaction conditions such as solvent choice and temperature are crucial for optimizing yields.
The mechanism of action for reactions involving 1,4-diethyl 2,2-difluoro-3-methylbutanedioate typically involves:
Kinetic studies suggest that reactions involving this compound follow second-order kinetics due to the involvement of both reactants in the rate-determining step.
1,4-Diethyl 2,2-difluoro-3-methylbutanedioate has several applications in scientific research:
Esterification represents the cornerstone synthetic pathway for 1,4-diethyl 2,2-difluoro-3-methylbutanedioate (CAS 1965305-25-2, C₉H₁₄F₂O₄), where difluorinated dicarboxylic acid precursors undergo transformation into diethyl esters. Conventional approaches employ acid-catalyzed nucleophilic acyl substitution, leveraging the electrophilicity of carbonyl groups in diacids to facilitate alcohol attack. The presence of geminal difluoro and methyl substituents at the C₂ and C₃ positions imposes significant steric and electronic constraints, necessitating optimized conditions to achieve high esterification yields. Catalysts such as sulfonic acid derivatives (e.g., p-toluenesulfonic acid) or solid acid catalysts (e.g., sulfonated resins) mitigate side reactions like defluorination or elimination, which commonly plague fluorinated systems. Solvent selection—typically nonpolar aromatic hydrocarbons (e.g., toluene) or halogenated solvents (e.g., dichloromethane)—enhances reagent miscibility while facilitating azeotropic water removal [1] [9].
Table 1: Catalytic Systems for Esterification of Difluorinated Diacids
Catalyst Type | Representative Example | Temperature Range (°C) | Yield Range (%) |
---|---|---|---|
Mineral Acid | Sulfuric acid | 80–100 | 60–75 |
Aryl Sulfonic Acid | p-Toluenesulfonic acid | 70–90 | 75–85 |
Solid Acid Resin | Nafion®-SA | 90–110 | 80–92 |
Metal Salts | Magnesium chloride | 60–80 | 65–78 |
The synthesis of 1,4-diethyl 2,2-difluoro-3-methylbutanedioate proceeds via stoichiometric esterification of 2,2-difluoro-3-methylbutanedioic acid with diethyl alcohol under Brønsted acid catalysis. The mechanism involves four concerted steps: (1) protonation of the carboxylic acid carbonyl oxygen, (2) nucleophilic attack by diethyl alcohol, (3) proton transfer to form a tetrahedral intermediate, and (4) elimination of water and catalyst regeneration. The reaction exhibits second-order kinetics, with rate dependence on both acid and alcohol concentrations. Optimal parameters identified empirically include a diethyl alcohol-to-acid molar ratio of 4:1 to drive equilibrium toward diester formation, catalytic sulfuric acid (5–10 mol%), and temperatures maintained at 80–85°C for 8–12 hours. These conditions suppress transesterification side products and minimize fluoroalkyl group degradation, achieving yields exceeding 85% after purification via vacuum distillation [1] .
Table 2: Optimization Parameters for Diester Synthesis
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Alcohol:Acid Molar Ratio | 2:1 | 4:1 | +25% yield |
Catalyst Loading (mol%) | 2 | 10 | +18% yield |
Reaction Temperature (°C) | 70 | 85 | +15% yield |
Reaction Duration (hrs) | 6 | 10 | +12% yield |
While esterification constructs the diethyl ester backbone, fluorination efficiency in precursor synthesis critically governs overall process economics. Reagents such as 2,2-difluoro-1,3-dimethylimidazolidine (DFI) enable direct electrophilic difluorination of β-keto esters or malonate derivatives via deoxofluorination [10]. Alternatively, copper-mediated methods employing sources like (difluoromethyl)trimethylsilane (TMSCF₂H) activate C–F bond formation under milder conditions (50–70°C) than classical halogen/fluorine exchange (Halex) reactions. The strong electron-withdrawing nature of fluorinated intermediates accelerates esterification by enhancing carbonyl electrophilicity, reducing reaction times by 30–40% compared to non-fluorinated analogs [8]. Recent advances exploit methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), which generates in situ trifluoromethyl radicals for cascade fluorination-esterification under continuous flow regimes, achieving atom economies >85% [8].
Table 3: Fluorination Reagents for Precursor Synthesis
Reagent | Mechanism | Temperature (°C) | F-Efficiency (%) |
---|---|---|---|
2,2-Difluoro-1,3-dimethylimidazolidine (DFI) | Electrophilic fluorination | 25–40 | 70–80 |
(Difluoromethyl)trimethylsilane (TMSCF₂H) | Nucleophilic fluorination | 50–70 | 75–88 |
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) | Radical fluorination | 100–120 | 82–90 |
Scalable production of 1,4-diethyl 2,2-difluoro-3-methylbutanedioate necessitates evaluating reactor configurations. Batch processing remains prevalent for small-scale syntheses (≤100 kg), offering flexibility in multipurpose reactors. However, prolonged residence times (8–12 hours) and thermal gradients during exothermic esterification limit yields to 80–85% at industrial scales. Continuous flow systems circumvent these issues through enhanced mass/heat transfer, precise residence time control (1–2 hours), and integrated separation modules. Microreactor trials demonstrate 92–95% yields at 100°C using immobilized acid catalysts (e.g., sulfonated silica), with productivity metrics exceeding batch reactors by 3.5-fold due to eliminated downtime. Flow protocols additionally enable direct coupling of fluorination and esterification steps, reducing intermediate isolation and waste generation by 40% [8].
Table 4: Scalability Metrics for Production Methods
Parameter | Batch Reactor | Continuous Flow Reactor | Advantage Factor |
---|---|---|---|
Typical Volume (L) | 500–5000 | 0.1–5 (per module) | 50x smaller footprint |
Residence Time (hrs) | 8–12 | 1–2 | 6x faster |
Space-Time Yield (kg/m³·h) | 0.8–1.2 | 3.5–4.2 | 3.5x higher |
Overall Yield (%) | 80–85 | 92–95 | +12% absolute yield |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: